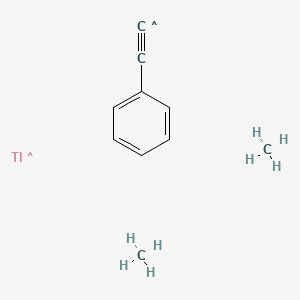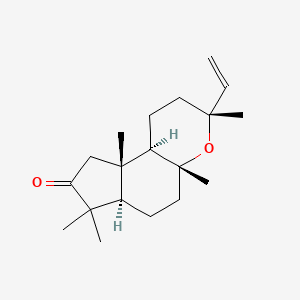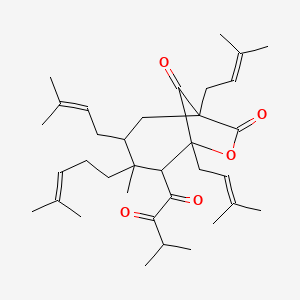
Perforatumone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Perforatumone is a natural compound with the CAS number 827319-50-6 . It is a powder in appearance and has a molecular formula of C35H52O5 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It is believed to exhibit inhibitory activities against acetylcholinesterase and human tumor cell lines .
Synthesis Analysis
The synthesis of this compound involves the construction of a unique bridged bicyclic skeleton, 7-oxabicyclo [4.2.1]nonane-8,9-dione . Key steps in the synthesis process include a Dieckmann-type condensation, a Claisen rearrangement, and an intramolecular Michael reaction .Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple functional groups. The molecular weight is 552.8 . The InChI key is MDEFUUIAPRQDDQ-AWJYBGKTSA-N . The SMILES representation is CC©C(=O)C(=O)C1C(C(CC2(C(=O)C1(OC2=O)CC=C©C)CC=C©C)CC=C©C)©CCC=C©C .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Dieckmann-type condensation, a Claisen rearrangement, and an intramolecular Michael reaction . These reactions are key to constructing the unique bridged bicyclic skeleton of this compound .Physical and Chemical Properties Analysis
This compound is a powder in appearance . It has a molecular formula of C35H52O5 and a molecular weight of 552.8 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .科学研究应用
记忆和认知功能:已发现金丝桃能够对抗应激诱导的记忆障碍。一项研究表明,给予金丝桃提取物可以保护大鼠免受慢性束缚应激导致的非空间和空间记忆障碍的影响 (Trofimiuk, Walesiuk, & Braszko, 2005)。
肝保护作用:金丝桃对对乙酰氨基酚诱导的肝毒性和致死性在小鼠中表现出保护作用。这种效应与细胞因子产生、中性粒细胞招募和氧化应激的减少有关 (Hohmann et al., 2015)。
抗菌活性:已记录金丝桃对各种细菌菌株的抗菌活性。值得注意的是,抗菌原理高花青素对革兰氏阳性细菌的活性高于革兰氏阴性细菌 (Saddiqe, Naeem, & Maimoona, 2010)。
帕金森病的神经保护作用:金丝桃提取物在大鼠帕金森病模型中表现出神经保护作用,减轻了DNA断裂、星形胶质增生、炎症和氧化应激 (Kiasalari, Baluchnejadmojarad, & Roghani, 2016)。
抗抑郁特性:金丝桃以其抗抑郁效果而闻名,主要归因于高花青素和类黄酮衍生物 (Wurglics & Schubert-Zsilavecz, 2006)。
伤口愈合:金丝桃的应用被发现有助于剖腹产伤口愈合,并减少疤痕、疼痛和瘙痒的形成 (Samadi et al., 2010)。
草药与药物相互作用:金丝桃的治疗潜力,特别是对于精神疾病、代谢性疾病和肿瘤的作用,是显著的,但受到草药与药物相互作用的限制 (Velingkar, Gupta, & Hegde, 2017)。
氧化应激保护:用农杆菌诱导的金丝桃甲醇提取物对人类HepG2细胞提供了对氧化应激的保护作用 (Carvalho et al., 2014)。
作用机制
Target of Action
Perforatumone, a compound derived from the Hypericum genus, has been found to exhibit inhibitory activities against acetylcholinesterase . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound may potentially affect nerve signal transmission.
Mode of Action
Its inhibitory effect on acetylcholinesterase suggests that it may prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This could result in various physiological changes, depending on the specific neural pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its target. Additionally, the biological environment within the body, including factors like enzyme levels, pH, and the presence of other molecules, can also impact the compound’s action and efficacy .
生化分析
Biochemical Properties
Perforatumone plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These changes can impact cellular metabolism, including the production and utilization of energy, as well as the synthesis of essential biomolecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways . This inhibition can result in the modulation of downstream signaling events, ultimately affecting cellular function. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which can have lasting effects on cell function and viability.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, this compound can affect the activity of enzymes involved in the biosynthesis of secondary metabolites, leading to changes in the levels of these compounds. Additionally, this compound can interact with cofactors such as NADH and FADH2, which play essential roles in cellular respiration and energy production.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within different cellular compartments . For instance, this compound can be transported across cell membranes by ABC transporters, which are involved in the efflux of various compounds. Additionally, this compound can bind to intracellular proteins, influencing its distribution and activity within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be targeted to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.
属性
IUPAC Name |
4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O5/c1-22(2)13-12-18-33(11)27(15-14-23(3)4)21-34(19-16-24(5)6)31(38)35(40-32(34)39,20-17-25(7)8)30(33)29(37)28(36)26(9)10/h13-14,16-17,26-27,30H,12,15,18-21H2,1-11H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEFUUIAPRQDDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)C1C(C(CC2(C(=O)C1(OC2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)(C)CCC=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Perforatumone and what makes its structure unique?
A1: this compound is a novel polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from the aerial parts of Hypericum perforatum, a Chinese herbal medicine. [] PPAPs are a class of natural products characterized by their complex structures arising from the mevalonate/methylerythritol phosphate and polyketide biosynthetic pathways. [] this compound stands out due to its unique carbon skeleton, distinguishing it from other known PPAPs. []
Q2: How does the structural diversity of this compound and its related compounds affect their bioactivity?
A2: Research on Hypericum henryi, a related species, led to the isolation of 40 PPAP derivatives, including several with new and unusual skeletons. [] These compounds, classified into 12 distinct structural types, displayed varying degrees of inhibitory activity against acetylcholinesterase and human tumor cell lines. [] This suggests that even subtle modifications within the core structure of PPAPs like this compound can significantly influence their biological activity and potential therapeutic applications.
Q3: What are the main challenges in synthesizing this compound in the laboratory?
A3: The complex polycyclic structure of this compound, particularly its 7-Oxabicyclo[4.2.1]nonane-8,9-dione core, presents a significant synthetic challenge. [] Developing efficient and enantioselective synthetic routes to access this core structure, and subsequently the complete this compound molecule, remains an active area of research. [, ]
Q4: Have any synthetic approaches towards this compound shown promise?
A4: Researchers have made progress in developing synthetic strategies towards structurally similar molecules. One study outlines a method for the enantioselective synthesis of a 3,5,5-trialkylated tetronic acid derivative, a key substructure found in this compound. [] This approach, involving a Dieckmann-type condensation, provides a foundation for further synthetic efforts targeting the complete natural product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


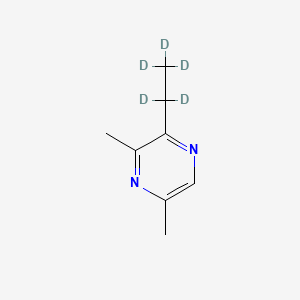
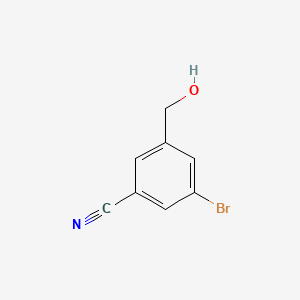

![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B592715.png)
![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine;sulfuric acid](/img/structure/B592717.png)
